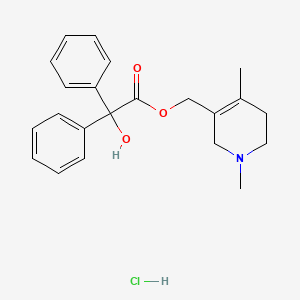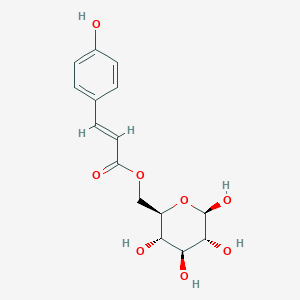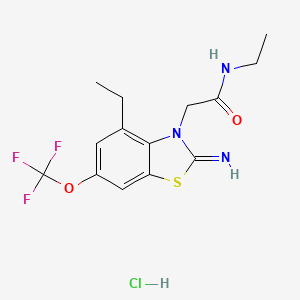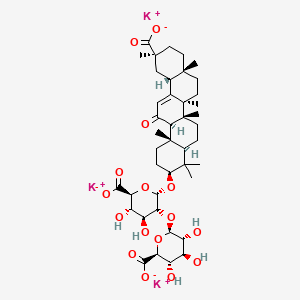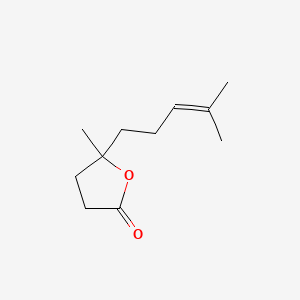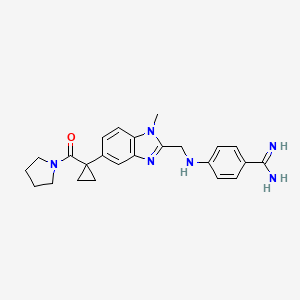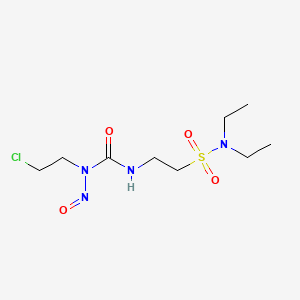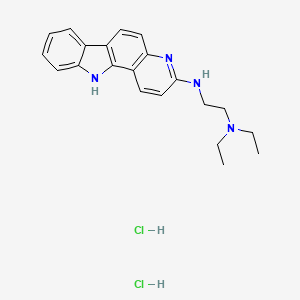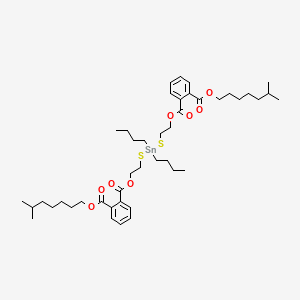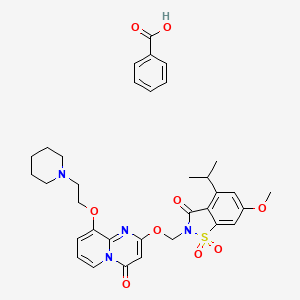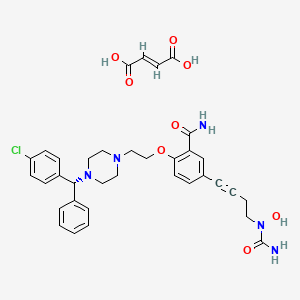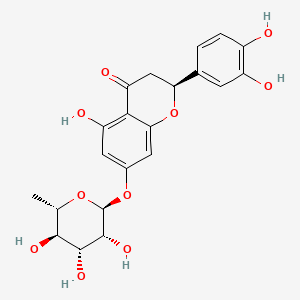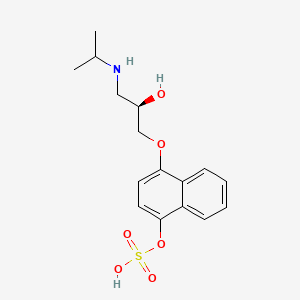
4-Hydroxypropranolol-4-O-sulfate, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypropranolol-4-O-sulfate, (+)- is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed through the sulfation of 4-hydroxypropranolol, which is a major metabolite of propranolol. The sulfation process involves the addition of a sulfate group to the hydroxyl group of 4-hydroxypropranolol, resulting in the formation of 4-Hydroxypropranolol-4-O-sulfate, (+)-. This compound is of interest due to its role in the metabolism and excretion of propranolol in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypropranolol-4-O-sulfate, (+)- can be achieved through enzymatic sulfation. The process involves the use of human sulfotransferase enzymes, such as SULT1A3, which catalyze the transfer of a sulfate group from 3’-phosphoadenosine-5’-phosphosulfate (PAPS) to 4-hydroxypropranolol. The reaction conditions typically include the presence of ATP and ammonium sulfate to facilitate the production of PAPS in situ .
Industrial Production Methods
Industrial production of 4-Hydroxypropranolol-4-O-sulfate, (+)- can be achieved using recombinant microorganisms, such as genetically modified fission yeast cells expressing human sulfotransferase enzymes. This method allows for the efficient production of the compound with high space-time yields and reduced experimental costs .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypropranolol-4-O-sulfate, (+)- primarily undergoes sulfation reactions. It can also participate in other phase II metabolic reactions, such as glucuronidation and methylation, depending on the availability of the respective enzymes and cofactors.
Common Reagents and Conditions
The sulfation reaction requires the presence of PAPS as a sulfate donor and human sulfotransferase enzymes, such as SULT1A3. The reaction conditions typically include ATP and ammonium sulfate to facilitate the production of PAPS in situ .
Major Products Formed
The major product formed from the sulfation of 4-hydroxypropranolol is 4-Hydroxypropranolol-4-O-sulfate, (+)-. Other potential products include glucuronide and methylated derivatives, depending on the specific metabolic pathways involved.
Scientific Research Applications
4-Hydroxypropranolol-4-O-sulfate, (+)- has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and excretion of propranolol in the human body.
Toxicology and Forensic Analysis: The compound is used as a target analyte in urine samples for toxicological and forensic analysis.
Drug Development: It serves as a reference compound for the development of new beta-adrenergic receptor antagonists and their metabolites.
Biochemical Research: The compound is used to study the enzymatic activity of human sulfotransferase enzymes and their role in drug metabolism.
Mechanism of Action
4-Hydroxypropranolol-4-O-sulfate, (+)- exerts its effects through its interaction with beta-adrenergic receptors. As a metabolite of propranolol, it retains some of the pharmacological activity of the parent compound. The sulfate group enhances the compound’s water solubility, facilitating its excretion through the urine. The molecular targets and pathways involved include the beta-adrenergic receptors and the sulfotransferase enzymes responsible for its formation .
Comparison with Similar Compounds
4-Hydroxypropranolol-4-O-sulfate, (+)- can be compared with other sulfated metabolites of beta-adrenergic receptor antagonists, such as:
4-Hydroxypropranolol-4-O-glucuronide: A glucuronidated metabolite of 4-hydroxypropranolol.
4-Hydroxypropranolol-4-O-methyl ether: A methylated metabolite of 4-hydroxypropranolol.
Salbutamol-4’-O-sulfate: A sulfated metabolite of salbutamol, another beta-adrenergic receptor agonist.
The uniqueness of 4-Hydroxypropranolol-4-O-sulfate, (+)- lies in its specific formation through the sulfation of 4-hydroxypropranolol and its role in the metabolism and excretion of propranolol.
Properties
CAS No. |
88547-48-2 |
|---|---|
Molecular Formula |
C16H21NO6S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)/t12-/m1/s1 |
InChI Key |
ODCKICSDIPVTRM-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


